![molecular formula C14H26N2O3 B2506264 Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate CAS No. 2248315-70-8](/img/structure/B2506264.png)
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate is a compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). These compounds are characterized by the presence of an ester functional group linked to an amine group, often used in the synthesis of pharmaceuticals and as intermediates in organic synthesis due to their versatile reactivity and ability to form a variety of chemical bonds.
Synthesis Analysis
The synthesis of related carbamate compounds often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate, as seen in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to produce a fused ring system . These methods highlight the versatility of carbamates in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, as demonstrated by the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which has a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .
Chemical Reactions Analysis
Carbamates like this compound can undergo various chemical reactions. For instance, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder in the presence of electrophiles to yield functionalized carbamates, which upon hydrolysis with hydrogen chloride can afford 1,2-aminoalcohols . This demonstrates the reactivity of carbamates in forming bonds with nitrogen and oxygen atoms, which is essential for the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single crystal X-ray diffraction analysis . These techniques are crucial for understanding the properties of carbamates, which can include solubility, stability, and reactivity, all of which are important for their application in drug synthesis and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate has been a subject of interest in the scientific community due to its potential applications in synthesis and molecular structure investigations. One notable study focused on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , a compound with a similar bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring. The compound was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. It was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single-crystal X-ray diffraction analysis, revealing the presence of diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Enantioselective Synthesis and Structure Analysis
Another study reported the enantioselective synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate , an important intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study highlighted the compound's crystal structure, confirming the relative substitution of the cyclopentane ring, which aligns with that in β-2-deoxyribosylamine (Ober et al., 2004).
Applications in Insecticide Analogues
Research has also extended to the synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This work involved converting the compound into analogues of Thiacloprid and Imidacloprid, demonstrating the compound's utility in developing insecticide analogues through a series of chemical transformations, highlighting the compound's versatility in synthetic organic chemistry (Brackmann et al., 2005).
Biologically Active Compound Synthesis
Furthermore, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A study established a rapid synthetic method for this compound, demonstrating its significance in the pharmaceutical industry for drug development (Zhao et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate involves the protection of the amine group, followed by the formation of the oxabicyclooctane ring system and subsequent deprotection of the amine group. The final step involves the carbamation of the deprotected amine group with tert-butyl chloroformate.", "Starting Materials": [ "2-aminomethyl-1-cyclohexanol", "tert-butyl chloroformate", "triethylamine", "acetonitrile", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in acetonitrile", "Formation of the oxabicyclooctane ring system by reacting the BOC-protected amine with epichlorohydrin in the presence of sodium bicarbonate in methylene chloride", "Deprotection of the BOC group using trifluoroacetic acid in methylene chloride", "Carbamation of the deprotected amine group with tert-butyl chloroformate in the presence of triethylamine in methylene chloride", "Purification of the final product using column chromatography with silica gel and elution with a mixture of methylene chloride and ethyl acetate", "Drying of the purified product with sodium sulfate" ] } | |
CAS-Nummer |
2248315-70-8 |
Molekularformel |
C14H26N2O3 |
Molekulargewicht |
270.373 |
IUPAC-Name |
tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JECJGHYPRJTCES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)
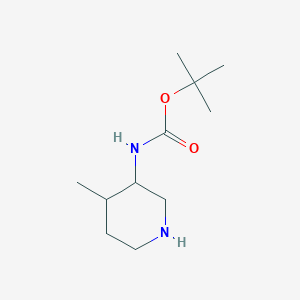

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
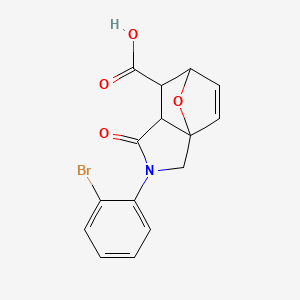
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
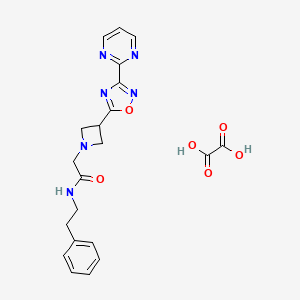
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
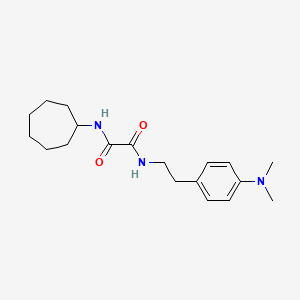
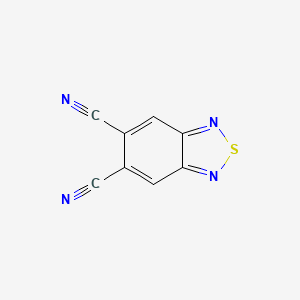
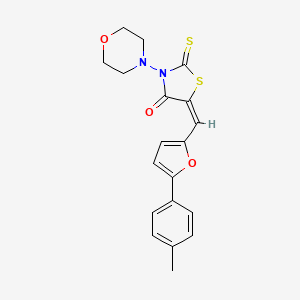

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)